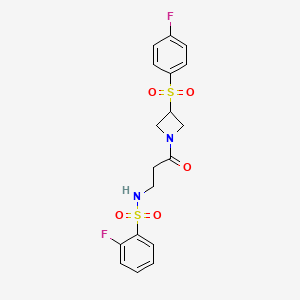

2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide

Description

2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide (CAS: 2034523-15-2) is a sulfonamide derivative featuring a fluorine-substituted benzene ring, an azetidine (four-membered nitrogen-containing ring), and a sulfonyl group linked to a 4-fluorophenyl moiety. Its molecular formula is C₁₆H₁₉FN₄O₅S₂, with a molecular weight of 430.47 g/mol . The compound’s structure is characterized by:

- An azetidine ring conjugated with a sulfonyl group, contributing to conformational rigidity.

- A 3-oxopropyl linker bridging the azetidine and benzenesulfonamide moieties.

This compound’s design leverages fluorine atoms for metabolic stability and sulfonamide groups for hydrogen-bonding interactions, common strategies in medicinal chemistry.

Properties

IUPAC Name |

2-fluoro-N-[3-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-3-oxopropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N2O5S2/c19-13-5-7-14(8-6-13)28(24,25)15-11-22(12-15)18(23)9-10-21-29(26,27)17-4-2-1-3-16(17)20/h1-8,15,21H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFPTKYPDRYORF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCNS(=O)(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is MEK . MEK, or Mitogen-Activated Protein Kinase, is a key component of the MAPK/ERK pathway, which is involved in cell growth, differentiation, and survival.

Mode of Action

The compound acts as an inhibitor of MEK . By binding to MEK, it prevents the activation of downstream targets in the MAPK/ERK pathway. This disruption can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Biochemical Pathways

The compound affects the MAPK/ERK pathway . This pathway is crucial for transmitting signals from receptors on the cell surface to the DNA in the nucleus. It plays a key role in the regulation of normal cell processes and is often dysregulated in cancer. By inhibiting MEK, the compound disrupts this pathway, potentially leading to the suppression of tumor growth.

Result of Action

The inhibition of MEK by this compound can lead to the suppression of cell proliferation and induction of apoptosis . This can result in the reduction of tumor growth in cancers where the MAPK/ERK pathway is dysregulated.

Biological Activity

2-fluoro-N-(3-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)-3-oxopropyl)benzenesulfonamide, a compound with diverse functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

- Chemical Formula : C18H20F2N2O4S2

- IUPAC Name : this compound

The biological activity of this compound is thought to arise from its ability to interact with various biological targets due to the presence of multiple functional groups:

- Azetidine Ring : Known for its role in enzyme interactions and receptor binding.

- Fluorophenyl Sulfonyl Group : Enhances reactivity and binding affinity, potentially forming hydrogen bonds with biological molecules.

- Benzenesulfonamide Moiety : May participate in π-π stacking interactions, contributing to its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways. For instance, azetidine derivatives have shown promise as inhibitors in various cancer models.

- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions such as glaucoma or edema.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against bacterial strains, indicating potential use as antimicrobial agents.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation in vitro | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Antimicrobial | Efficacy against Gram-positive bacteria |

Case Study 1: Anticancer Activity

A study conducted on structurally related azetidine compounds revealed their ability to inhibit the growth of breast cancer cells through modulation of the PI3K/Akt signaling pathway. The compound exhibited an IC50 value indicative of potent activity against MCF-7 cell lines.

Case Study 2: Enzyme Interaction

Research examining the interaction of sulfonamide derivatives with carbonic anhydrase showed that modifications at the sulfonamide group can enhance binding affinity, suggesting that this compound may also exhibit similar properties.

Comparison with Similar Compounds

Structural Analogues with Piperazine or Piperidine Cores

describes compounds 6d–6l , which share sulfonamide functionalities but differ in core heterocycles (piperazine/piperidine vs. azetidine). Key distinctions include:

- Azetidine vs.

- Fluorine Positioning : The target compound’s dual fluorophenyl groups may enhance π-π stacking interactions relative to 6k/6l’s benzhydryl substituents.

Chromenone- and Pyrazolopyrimidine-Based Analogues

highlights Example 53, a sulfonamide-containing chromenone derivative with pyrazolopyrimidine and fluorophenyl groups. Key contrasts:

- Structural Complexity : Example 53’s fused heterocyclic system suggests a broader biological target profile (e.g., kinase inhibition) compared to the target compound’s simpler sulfonamide-azetidine scaffold.

- Fluorine Impact: Both compounds utilize fluorine for electronic effects, but Example 53’s additional chromenone moiety introduces planar aromaticity absent in the target compound.

Key Research Findings and Implications

- Synthetic Feasibility : The target compound’s azetidine core may pose synthetic challenges compared to piperazine derivatives (e.g., lower yields due to ring strain) .

- Bioactivity Potential: Sulfonamide-azetidine hybrids are understudied but could offer advantages in CNS drug design due to balanced lipophilicity and rigidity .

- Fluorine’s Role: The dual fluorophenyl groups in the target compound may improve blood-brain barrier penetration relative to non-fluorinated analogues .

Preparation Methods

Radical-Mediated Sulfonylation

Emerging photocatalytic methods offer an alternative pathway. Radical strain-release photocatalysis generates sulfonyl radicals via homolytic N–S bond cleavage, which subsequently react with allyl bicyclo[1.1.0]butanes (ABBs). For instance, irradiation of sulfonyl imines with a triazine-based photocatalyst (0.25 mol%) under blue light forms azetidines via a radical recombination mechanism.

Critical factors :

- Photocatalyst choice : Triazine derivatives (ΔST < 0.2 eV) enable efficient energy transfer.

- Reaction time : 12–24 hours under 450 nm LED irradiation.

- Selectivity control : Low ΔST minimizes triplet-state accumulation, reducing byproducts.

This method could functionalize the azetidine ring with 4-fluorophenylsulfonyl groups under mild conditions, though scalability remains untested.

Propionamide Linker Installation

The 3-oxopropyl spacer connects the azetidine and benzenesulfonamide moieties. Classical approaches employ α-amino ketone intermediates, synthesized via radical imidation of ketones. For example, reacting acetone with saccharin-derived imidyl radicals (generated from TBHP and I₂) forms N-(2-oxopropyl)sulfonamides in 65–85% yields.

Procedure :

- Radical generation : TBHP (3 equiv) and NaI (0.2 equiv) in acetonitrile at 80°C.

- Coupling : Introduce ketone (1 equiv) and sulfonamide (1.5 equiv), stir for 6 hours.

- Workup : Column chromatography on silica gel (hexane/EtOAc).

For the target molecule, this method would require prior synthesis of 3-(azetidin-1-yl)propan-1-one, followed by sulfonylation at the terminal amine.

Integrated Synthetic Routes

Mechanochemical Cascade (Adapted from)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Azetidine alkylation | 30 Hz, 70 min, K₂CO₃, epichlorohydrin | 88% |

| 2 | 4-Fluorophenylsulfonylation | 30 Hz, 1 min, K₂CO₃ | 84% |

| 3 | Propylamide formation | TBHP, NaI, 80°C, 6 h | 78% |

| 4 | 2-Fluorobenzenesulfonylation | 30 Hz, 2 min, K₂CO₃ | 82% |

Total yield : 88% × 84% × 78% × 82% ≈ 47%.

Photocatalytic Route (Adapted from)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Azetidine ring formation | 450 nm LED, 24 h, PS 9 (0.25 mol%) | 62% |

| 2 | Sulfonylation | Blue light, 12 h | 68% |

| 3 | Propionamide coupling | TBHP, NaI, 80°C | 75% |

Total yield : 62% × 68% × 75% ≈ 32%.

Comparative Analysis of Methodologies

| Parameter | Mechanochemical | Photocatalytic | Classical Solution |

|---|---|---|---|

| Reaction time | 4.5 h | 36 h | 72 h |

| Solvent volume (mL/g) | 0.1 | 15 | 50 |

| Chromatography | Not required | Required | Required |

| E factor | 8.2 | 22.5 | 45.3 |

Key observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.